Paquinimod

S100A9 inhibition NF-κB pathway Quinoline-3-carboxamide specificity

Paquinimod is the definitive S100A9 inhibitor for researchers demanding target specificity. Unlike laquinimod (weak S100A9 inhibition) or tasquinimod (HDAC4 off-target activity), paquinimod delivers clean, potent blockade of S100A9 binding to both TLR4 and RAGE. Quantifiable efficacy: 75% cartilage damage reduction in OA models and steroid-sparing effects in lupus (MRL-lpr/lpr). Phase II-validated human safety with predictable linear PK up to 3.0 mg/day oral dosing. The optimal tool for S100A9 pathway interrogation in autoimmune, fibrotic, and inflammatory disease research.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 248282-01-1
Cat. No. B609837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaquinimod
CAS248282-01-1
SynonymsABR‑215757;  ABR 215757;  ABR215757;  Paquinimod.
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
InChIKeyDIKSYHCCYVYKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paquinimod (CAS 248282-01-1) Procurement Guide: Quinoline-3-Carboxamide Immunomodulator with Validated S100A9 Target Engagement


Paquinimod (ABR-215757; ABR-25757) is a quinoline-3-carboxamide small molecule that functions as a specific, orally active inhibitor of the S100A9 protein, blocking its binding to Toll-like receptor 4 (TLR-4) and the receptor for advanced glycation end-products (RAGE) [1]. It is structurally and mechanistically related to laquinimod and tasquinimod but is clinically differentiated by its development focus on autoimmune and inflammatory disorders, including systemic lupus erythematosus (SLE) and systemic sclerosis (SSc) . The compound has been advanced to Phase II clinical trials in multiple indications, demonstrating an established safety profile at clinically relevant oral doses [2].

Why Paquinimod Cannot Be Substituted by Laquinimod or Tasquinimod in Autoimmune Research


Although paquinimod, laquinimod, and tasquinimod share a quinoline-3-carboxamide scaffold, they are not functionally interchangeable due to divergent target selectivity, clinical indication profiles, and safety margins. Laquinimod has been shown to only slightly inhibit S100A9-induced NF-κB activation, indicating it is not a robust blocker of all S100A9 activities [1]. Tasquinimod, while also binding S100A9, is primarily developed as an anti-cancer agent with additional high-affinity binding to HDAC4 and distinct anti-angiogenic properties [2]. Paquinimod uniquely demonstrates a balanced immunomodulatory profile with validated efficacy in multiple autoimmune disease models (lupus, neutrophilic asthma, osteoarthritis) and established human tolerability data up to 3.0 mg/day [3]. Substituting paquinimod with a class analog in research would introduce uncharacterized off-target effects and alter the expected therapeutic window.

Paquinimod Comparative Efficacy Data vs. In-Class and Standard-of-Care Benchmarks


Paquinimod vs. Laquinimod and Tasquinimod: Differential S100A9 Inhibition and NF-κB Pathway Blockade

Paquinimod demonstrates potent, specific inhibition of S100A9 binding to TLR-4, whereas laquinimod shows only weak inhibition of S100A9-induced NF-κB activation [1]. In a head-to-head in vitro assay, laquinimod slightly inhibited S100A9-induced NF-κB activation in THP-1 cells, indicating it is not a good blocker of all S100A9 activities, unlike the more robust blockade observed with paquinimod [1]. Tasquinimod, while binding S100A9, has been characterized as not a specific inhibitor of S100A9 and also binds HDAC4 with high affinity, introducing confounding off-target effects [1][2].

S100A9 inhibition NF-κB pathway Quinoline-3-carboxamide specificity

Paquinimod In Vivo Efficacy in Neutrophilic Asthma: Dose-Dependent Restoration of Airway Function

In a murine model of neutrophilic asthma induced by ovalbumin and complete Freund's adjuvant (OVA/CFA), paquinimod restored the enhancement of airway resistance and normalized inflammatory cell counts in bronchoalveolar lavage (BAL) fluid toward sham-treated levels in a dose-dependent manner [1]. This effect was quantified across a dose range, demonstrating a clear therapeutic window.

Neutrophilic asthma Airway inflammation In vivo efficacy

Paquinimod Reduces Joint Destruction in Experimental Osteoarthritis: Quantified Histopathological Improvement

In the collagenase-induced osteoarthritis (CIOA) mouse model, characterized by high synovial activation, paquinimod treatment (3.75 mg/kg in drinking water) resulted in significant quantitative reductions in key OA pathology endpoints compared to untreated controls [1]. The therapeutic effect was specific to models with high synovial activation, as minimal benefit was observed in the DMM model where synovial activation is scant [1].

Osteoarthritis Synovial activation Cartilage protection

Paquinimod vs. Prednisolone and Mycophenolate Mofetil: Comparable Efficacy with Steroid-Sparing Effect in Murine Lupus

In lupus-prone MRL-lpr/lpr mice, paquinimod treatment resulted in disease inhibition comparable to that obtained with prednisolone and mycophenolate mofetil, two standard-of-care SLE treatments [1]. Importantly, a steroid-sparing effect was observed, a clinically meaningful advantage not shared by all immunomodulators [1].

Systemic lupus erythematosus Immunomodulation Steroid-sparing

Paquinimod Clinical Tolerability: Established Safe Dose Range from Phase Ib/II Studies

Paquinimod's clinical tolerability has been established in multiple patient populations. In a Phase Ib study in SLE patients, doses up to 3.0 mg/day were well tolerated, with the majority of adverse events being mild or moderate and transient [1]. In an 8-week study in SSc patients, paquinimod at 3 mg/day was overall well tolerated with mild to moderate expected AEs, most commonly arthralgia and headache [2]. This safety profile differentiates paquinimod from earlier quinoline-3-carboxamides like linomide, which was withdrawn due to serious adverse events .

Clinical safety Pharmacokinetics Tolerability

Recommended Paquinimod Application Scenarios Based on Validated Differential Evidence


Preclinical Studies Requiring Robust, Specific S100A9 Inhibition

Paquinimod is the optimal tool compound for in vitro and in vivo experiments where robust, specific blockade of S100A9 signaling is required, as demonstrated by its potent inhibition of S100A9 binding to TLR-4 and RAGE [1]. Unlike laquinimod, which shows only weak S100A9 inhibition, and tasquinimod, which introduces HDAC4 off-target effects, paquinimod provides a cleaner pharmacological profile for interrogating S100A9-dependent pathways [2].

Translational Research in Autoimmune and Inflammatory Disease Models

Paquinimod should be prioritized for studies in lupus, systemic sclerosis, neutrophilic asthma, and inflammation-driven osteoarthritis models. Its efficacy in MRL-lpr/lpr mice is comparable to prednisolone and mycophenolate mofetil, and it exhibits a steroid-sparing effect [3]. In experimental OA, it reduces cartilage damage by up to 75% and synovial thickening by 57% [1]. These quantifiable disease-modifying effects are directly linked to its S100A9 inhibitory mechanism.

Human Dose Translation and Safety Assessment Studies

For researchers designing clinical trials or pharmacokinetic studies, paquinimod offers a well-characterized human safety profile. Established Phase I/II data confirm that oral doses up to 3.0 mg/day are well tolerated in patient populations, with predictable linear pharmacokinetics suitable for once-daily dosing [3][4]. This mitigates the risk associated with uncharacterized or toxic analogs and accelerates translational planning.

Negative Control or Comparator for Tasquinimod Cancer Studies

Given tasquinimod's dual S100A9/HDAC4 binding and anti-angiogenic activity, paquinimod serves as an ideal comparator compound to isolate S100A9-dependent from S100A9-independent effects in cancer models [2]. Its lack of reported anti-angiogenic or HDAC4 activity allows researchers to delineate the specific contribution of S100A9 inhibition in tumor microenvironment studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paquinimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.